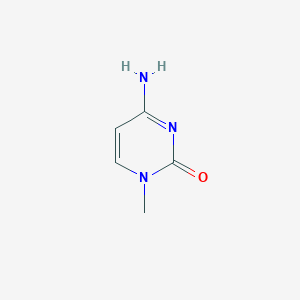

1-Methylcytosine

Descripción general

Descripción

1-Metilcitosina es una forma metilada de la base de ADN citosina. En este compuesto, un grupo metilo está unido al primer átomo del anillo de seis átomos, lo que lo distingue de la citosina . Se utiliza como nucleobase en el ADN hachimoji, donde se empareja con la isoguanina . Este compuesto es significativo en varios campos científicos debido a sus propiedades y aplicaciones únicas.

Métodos De Preparación

1-Metilcitosina se puede sintetizar a través de varios métodos. Un enfoque común implica la metilación de la citosina utilizando agentes metilantes en condiciones controladas . Los métodos de producción industrial a menudo implican la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

1-Metilcitosina experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede verse favorecida por agentes oxidantes, lo que lleva a la formación de derivados oxidados.

Reducción: Los agentes reductores pueden convertir 1-metilcitosina en sus formas reducidas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Role in DNA Methylation and Gene Regulation

1-Methylcytosine is a crucial component of DNA methylation, a process that regulates gene expression. Methylation typically occurs at the 5-position of cytosine residues in DNA, leading to gene silencing. Research has shown that this compound can influence the activity of methyltransferases and demethylases, which are enzymes responsible for adding or removing methyl groups from DNA.

Case Study: Hydroquinone Exposure

A study demonstrated that hydroquinone exposure increases the activity of Ten Eleven Translocation 1 (TET1), a methylcytosine dioxygenase, resulting in elevated levels of 5-hydroxymethylcytosine and decreased overall DNA methylation. This finding highlights the role of this compound in modulating epigenetic states under environmental stress conditions .

Photophysical Properties and Stability

The photophysical properties of this compound have been extensively studied to understand its behavior under ultraviolet light exposure. Research indicates that this compound exhibits unique excited state dynamics influenced by solvent interactions, which can affect its stability and reactivity.

Experimental Findings: Ultrafast Dynamics

A comprehensive investigation into the ultrafast dynamics of this compound revealed that it undergoes non-radiative deactivation processes with significant solvent effects. The study utilized femtosecond time-resolved fluorescence techniques to observe these dynamics, providing insights into the molecular basis for its photostability .

Radical Formation and Electron Transfer

This compound participates in radical formation through electron transfer reactions, which are critical in understanding its chemical behavior in biological systems.

Study on Electron Transfer

Research using time-resolved Fourier-transform electron paramagnetic resonance (EPR) spectroscopy showed that radicals formed from electron transfer between cytosine derivatives, including this compound, can lead to significant biochemical transformations. This study elucidated the mechanisms behind radical stabilization and reactivity in aqueous environments .

Implications in Disease Mechanisms

The alteration of DNA methylation patterns involving this compound has been linked to various diseases, including cancer. The understanding of how this compound affects gene expression can provide insights into potential therapeutic targets.

Case Study: Cancer Research

In cancer biology, aberrant methylation patterns often lead to gene silencing associated with tumor suppressor genes. Studies have indicated that targeting the pathways involving this compound could reverse these silencing effects, offering a potential avenue for cancer treatment .

Synthetic Applications

This compound also finds applications in synthetic biology and drug design. Its structural properties make it a valuable model for studying nucleobase interactions and designing nucleic acid-based therapeutics.

Research on Nucleobase Analogues

Recent studies have explored the use of this compound as a model compound for developing new nucleobase analogues with enhanced stability and binding properties for therapeutic applications .

Mecanismo De Acción

El mecanismo de acción de 1-metilcitosina implica su incorporación al ADN, donde se empareja con la isoguanina. Este emparejamiento puede afectar la estabilidad y la estructura del ADN, influyendo en la expresión y regulación genética . Los objetivos moleculares incluyen secuencias de ADN donde ocurre la metilación, y las vías involucradas están relacionadas con la regulación epigenética .

Comparación Con Compuestos Similares

1-Metilcitosina es única debido a su metilación específica en el primer átomo del anillo. Compuestos similares incluyen:

Citosina: El compuesto original sin el grupo metilo.

5-Metilcitosina: Una forma metilada de citosina con el grupo metilo en la quinta posición.

Isoguanina: La nucleobase que se empareja con 1-metilcitosina en el ADN hachimoji.

Estos compuestos comparten similitudes estructurales pero difieren en sus patrones de metilación y roles biológicos, destacando las propiedades únicas de 1-metilcitosina .

Actividad Biológica

1-Methylcytosine (1mC) is a methylated derivative of the nucleobase cytosine, playing a significant role in various biological processes, particularly in the context of DNA methylation and epigenetic regulation. This article explores the biological activity of 1mC, highlighting its mechanisms, interactions, and implications in health and disease.

Overview of this compound

1mC is primarily known for its incorporation into nucleic acids, particularly in synthetic variants of DNA such as hachimoji DNA, where it pairs with isoguanine. Its structural modifications compared to unmodified cytosine influence its biochemical properties and biological functions.

1mC is involved in several critical biological processes:

- Gene Regulation : Methylation of cytosines in promoter regions typically leads to gene silencing. This mechanism is crucial for genomic imprinting and X-chromosome inactivation.

- DNA Repair and Stability : Methylated cytosines can affect the binding affinity of DNA repair proteins, influencing genomic stability. The presence of 1mC can alter the dynamics of DNA damage response pathways.

- Epigenetic Modifications : 1mC serves as a marker for epigenetic modifications that regulate gene expression without altering the underlying DNA sequence.

Case Studies

- Role in Cancer Biology : A study demonstrated that dysregulation of DNA methylation patterns, including those involving 1mC, is implicated in various cancers. For instance, the loss of methylation at specific loci was associated with increased tumorigenesis in mouse models .

- Neurodevelopmental Impacts : Research has shown that altered levels of 1mC influence neurodevelopmental processes. In animal models, abnormal expression of methyltransferases led to cognitive deficits linked to altered 1mC levels .

- Impact on Stem Cell Differentiation : The presence of 1mC has been shown to affect the differentiation potential of stem cells. In vitro studies indicated that manipulating 1mC levels could enhance or inhibit pluripotency markers in embryonic stem cells .

Data Table: Biological Functions and Implications of this compound

| Function | Description | Implications |

|---|---|---|

| Gene Regulation | Methylation leads to gene silencing | Important for development and disease |

| DNA Repair | Affects binding of repair proteins | Influences genomic stability |

| Epigenetic Modifications | Serves as a marker for epigenetic changes | Regulates gene expression |

| Cancer Association | Dysregulation linked to tumorigenesis | Potential target for therapy |

| Neurodevelopment | Alters cognitive functions in models with aberrant levels | Insights into neurodevelopmental disorders |

| Stem Cell Differentiation | Influences pluripotency and differentiation pathways | Potential for regenerative medicine |

Spectroscopic Studies

Recent studies employing advanced spectroscopic techniques have provided insights into the excited-state dynamics of 1mC. For example, femtosecond time-resolved fluorescence studies revealed a dark-natured state with a lifetime of approximately 5.7 picoseconds in aqueous solutions, indicating unique photophysical properties that could impact its biological roles . The solvent environment significantly affects the fluorescence dynamics of 1mC, which is crucial for understanding its behavior in biological systems.

Propiedades

IUPAC Name |

4-amino-1-methylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-8-3-2-4(6)7-5(8)9/h2-3H,1H3,(H2,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPZZUQOWRWFDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60149949 | |

| Record name | 1-Methylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-47-0 | |

| Record name | 1-Methylcytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylcytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylcytosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04314 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1122-47-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1-methyl-1,2-dihydropyrimidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLCYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J54NE82RV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.